4-Mercapto-4-methyl-1-pentanol 4-Mercapto-4-methyl-1-pentanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348402
InChI: InChI=1S/C6H14OS/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol

4-Mercapto-4-methyl-1-pentanol

CAS No.:

Cat. No.: VC18348402

Molecular Formula: C6H14OS

Molecular Weight: 134.24 g/mol

* For research use only. Not for human or veterinary use.

4-Mercapto-4-methyl-1-pentanol -

Specification

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
IUPAC Name 4-methyl-4-sulfanylpentan-1-ol
Standard InChI InChI=1S/C6H14OS/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3
Standard InChI Key LYYCZSHAGOLATI-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCCO)S

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Mercapto-4-methyl-1-pentanol (C₆H₁₄OS) features a pentanol backbone with a methyl and mercapto (-SH) group at the fourth carbon. Key identifiers include:

PropertyValueSource
IUPAC Name4-mercapto-4-methylpentan-1-ol
SMILESSC(C)(C)CCCO
Molecular Weight134.24 g/mol
CAS Registry Number1316844-15-1

The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl and thiol groups, as inferred from related thiol-alcohol systems .

Physical and Chemical Properties

Experimental and calculated properties are summarized below:

PropertyValueMethod/Source
Boiling Point215°C (est.)Joback Calculated
Density0.957 g/cm³ (analog) Empirical
Refractive Index1.4710 (analog) Empirical
LogP (Octanol-Water)1.2PubChem
Hydrogen Bond Donors2PubChem

Notes:

  • Boiling point and density data are extrapolated from structurally similar compounds like 4-mercapto-4-methyl-2-pentanol .

  • The compound’s solubility in polar solvents (e.g., methanol) is enhanced by its hydroxyl group, while its thiol moiety contributes to reactivity .

Synthesis and Production

Synthetic Routes

The primary synthesis involves Michael addition of cysteine to α,β-unsaturated carbonyl compounds under alkaline conditions . For example:

  • Precursor Preparation: Mesityl oxide reacts with cysteine to form a cysteine-S-conjugate.

  • Purification: Flash chromatography isolates the product with yields of 29.7–35% .

Alternative methods utilize microbial β-lyase enzymes to release free thiols from precursors, though conversion rates are often low (<5%) .

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear protective gloves
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Ensure adequate ventilation

Analytical Characterization

Spectroscopic Data

  • NMR: ¹H NMR (D₂O) signals include δ 1.41 (s, 2×CH₃), 3.92 (dd, J = 4.2 and 7.8 Hz, H₂NCH) .

  • Mass Spectrometry: Base peak at m/z 220 corresponds to [M+H]⁺ .

Chromatographic Methods

  • GC-MS: Kovats Retention Index: 1185 (non-polar), 1838 (polar) .

  • HPLC: Chiral separation achieved using n-heptane/isopropanol (90:10) .

Environmental and Regulatory Considerations

  • Aquatic Toxicity: Classified as Aquatic Acute 3 (harmful to aquatic life) .

  • Biodegradation: Limited data; recommended for disposal via incineration .

Future Research Directions

  • Synthetic Optimization: Improve yield via enzymatic catalysis or green chemistry approaches .

  • Toxicological Studies: Evaluate long-term exposure risks in industrial settings .

  • Flavor Enhancement: Explore synergies with other thiols in wine and food matrices .

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